molecular formula C26H18N4Na2O8S2 B147752 Brilliant Yellow CAS No. 3051-11-4

Brilliant Yellow

Cat. No. B147752
CAS RN: 3051-11-4
M. Wt: 624.6 g/mol
InChI Key: RDJCIKZLXHKBPH-SEPHDYHBSA-L
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Description

Brilliant Yellow is a term that refers to a range of yellow pigments used in various applications, including energy-saving applications and the food industry. These pigments are often developed to be environmentally friendly and have specific properties that make them suitable for use in different contexts. For instance, some Brilliant Yellow pigments are designed to reflect infrared (IR) light, which can contribute to energy savings by reducing heat absorption on coated surfaces .

Synthesis Analysis

The synthesis of Brilliant Yellow pigments typically involves traditional solid-state reaction methods. For example, pigments based on rare earth double molybdate substituted BiVO4 solid solutions are prepared by a conventional solid-state reaction route . Similarly, yellow pigments with high NIR reflectance are developed using the same method, with specific rare earth elements and molybdenum being incorporated into the crystal structure . The synthesis process aims to achieve the desired color properties and chemical stability under various conditions.

Molecular Structure Analysis

The molecular structure of Brilliant Yellow pigments is characterized by the incorporation of different elements into the crystal lattice. For instance, the substitution of rare earth elements into the BiVO4 lattice results in the formation of a tetragonal scheelite phase, which is confirmed by X-ray diffraction analysis . In another example, the doping of trivalent cerium ions into the Pr2W2O9 lattice leads to a monoclinic structure with optical absorption in the blue light region . The molecular structure is crucial in determining the pigment's color properties and stability.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Brilliant Yellow pigments are designed to produce stable compounds with specific color characteristics. The introduction of elements such as europium and cerium into the crystal lattice through doping can enhance the yellow color of the pigments . Additionally, the complexation of the Brilliant Yellow tetraanion by diazacoronand linked beta-cyclodextrin dimers has been studied, revealing insights into the interaction between the pigment and potential binding agents .

Physical and Chemical Properties Analysis

Brilliant Yellow pigments exhibit strong optical absorption in specific wavelength regions, such as the UV-blue light wavelength region, which contributes to their vivid yellow color . They also demonstrate high NIR reflectance, which is beneficial for energy-saving applications . The color characteristics of these pigments can be quantified using the CIE LAB color analysis, with different hues of yellow shades being obtained depending on the composition . Additionally, the pigments are designed to be chemically stable under various conditions, including exposure to acid and alkali, which is essential for their durability in real-world applications .

Scientific Research Applications

Genotoxic and Cytotoxic Effects

Brilliant Yellow, along with other synthetic dyes like Sunset Yellow and Brilliant Blue, has been studied for its potential genotoxic and cytotoxic effects. A study by Kuş & Eroğlu (2015) focused on the effects of these dyes on human blood lymphocytes. Their research indicated that both Sunset Yellow and Brilliant Blue could have cytotoxic and genotoxic potential, which suggests that care should be taken when using these materials as food additives (Kuş & Eroğlu, 2015).

Detection in Foodstuffs

Bişgin (2018) developed a method for the simultaneous determination of Brilliant Blue and Sunset Yellow in food products. Using UV-Vis spectrophotometry combined with solid-phase extraction, the study successfully determined the concentration of these dyes in real food samples. This method is valuable for routine analysis in quality control laboratories (Bişgin, 2018).

Adsorption Studies

The adsorption behavior of Brilliant Yellow has been a subject of study, as seen in the work by Bingöl, Tekin, & Alkan (2010). They explored the maximum adsorption conditions of Brilliant Yellow from aqueous solutions using sepiolite. Their study utilized a full factorial design and found that temperature, pH, and ionic strength significantly influenced the adsorption process (Bingöl et al., 2010).

Use in Quantitative Cytochemistry

Brilliant Yellow has been mentioned in the context of quantitative cytochemistry. Tas et al. (1980) surveyed various protein staining methods, including Coomassie Brilliant Blue and Naphthol Yellow S, for their application in quantitative cytochemical analyses. The study highlights the diverse uses of these dyes in scientific research, particularly in the staining of proteins for microscopic analysis (Tas et al., 1980).

Removal from Aqueous Solutions

Mittal, Thakur, & Gajbe (2012) focused on the removal of Brilliant Yellow from aqueous solutions using hen feathers as an adsorbent. This research is significant for environmental science, as it explores an innovative method for dye removal from wastewater, demonstrating the adsorption capacity of hen feathers for Brilliant Yellow (Mittal et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, Brilliant Yellow has been utilized as an acid-base probe. Yingqiu & Yun-hong (1995) studied the resonance Raman spectra of Brilliant Yellow in various microenvironments, highlighting its application in spectroscopic analysis and providing insights into its chemical behavior in different pH conditions (Yingqiu & Yun-hong, 1995).

Safety And Hazards

Brilliant Yellow should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDIUICHQPKMNH-ZFEDVODKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-34-9 (Parent)
Record name C.I. 24890
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Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-orange odorless powder; [GFS Chemicals MSDS]
Record name Brilliant Yellow
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Product Name

Brilliant Yellow

CAS RN

3051-11-4
Record name C.I. 24890
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2)
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Record name Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
J Wang, C McGinty, J West, D Bryant… - Liquid …, 2017 - Taylor & Francis
… Here, we investigate the effects of humidity and surface types on photoalignment of an azo-dye brilliant yellow (BY). Specifically, the effect of humidity on the photoalignment of BY was …
Number of citations: 51 www.tandfonline.com
D Bingol, N Tekin, M Alkan - Applied clay science, 2010 - Elsevier
Batch adsorption experiments were carried out in order to evaluate the maximum adsorption conditions of the anionic dye Brilliant Yellow (BY) from aqueous solutions on sepiolite using …
Number of citations: 228 www.sciencedirect.com
O Yaroshchuk, H Gurumurthy, VG Chigrinov, HS Kwok… - Proc. IDW, 2007 - iop.kiev.ua
… In summary, Brilliant Yellow provides excellent photoalignment for different kinds of liquid crystals. Taking this into account, as well as high photoand thermal stability of the induced …
Number of citations: 37 www.iop.kiev.ua
A Mittal, V Thakur, V Gajbe - Environmental Science and Pollution …, 2012 - Springer
… Optimum parameters for the adsorption of Brilliant Yellow over hen feathers have been determined by studying the effect of pH, temperature, concentration of dye, and amount of …
Number of citations: 116 link.springer.com
LS Kumari, PP Rao, ANP Radhakrishnan… - Solar energy materials …, 2013 - Elsevier
… Pentavalent metal ion substitution in bismuth vanadate exhibits brilliant yellow coloration. ► The lattice distortion and reduced crystallite size are ascribed to enhanced NIR reflectance. …
Number of citations: 114 www.sciencedirect.com
R Strobel, HJ Metz, SE Pratsinis - Chemistry of Materials, 2008 - ACS Publications
… These materials are of special interest as brilliant yellow pigments. The structural properties … , either pale, amorphous materials or brilliant yellow-green, crystalline BiVO 4 with particle …
Number of citations: 94 pubs.acs.org
R Pourfaraj, SJ Fatemi, SY Kazemi, P Biparva - Journal of Colloid and …, 2017 - Elsevier
… (LDH) was synthesized through a simple hydrothermal method and was employed without calcination as adsorbent in the removal of the direct anionic azo dye, Brilliant Yellow (BY). …
Number of citations: 87 www.sciencedirect.com
Y Egawa, R Hayashida, J Anzai - Analytical Sciences, 2006 - Springer
… In this study, we used brilliant yellow (BY) to prepare pHsensitive LBL films. BY is an azo … Multilayered thin films containing poly(allylamine) (PAA) and brilliant yellow (BY) were …
Number of citations: 62 link.springer.com
Z Jia, J Miao, HB Lu, D Habibi, WC Zhang… - Journal of the Taiwan …, 2016 - Elsevier
… and absorption kinetics of cibacron brilliant yellow 3G-P dye … The photodegredation kinetics of cibacron brilliant yellow 3G-… were relatively high for cibacron brilliant yellow 3G-P, but the …
Number of citations: 65 www.sciencedirect.com
J Zou, P Zhang - Ceramics International, 2020 - Elsevier
… In this paper, new brilliant yellow Ni-doped BaTi 5 O 11 pigments were prepared via a solid-… As-prepared BaTi 5 O 11 pigments presented brilliant yellow color and had high NIR …
Number of citations: 27 www.sciencedirect.com

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